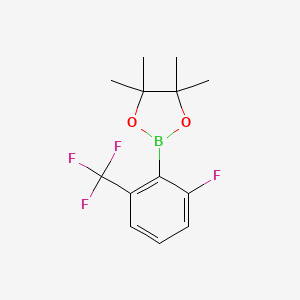

2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester

Description

2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: N/A) is a fluorinated arylboronic ester with a unique substitution pattern. The molecule features a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the adjacent meta position (relative to the boronic ester moiety). This structure confers distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and other catalytic processes where fluorinated building blocks are required. The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid .

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-8(13(16,17)18)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQQKRJENINXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401137814 | |

| Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599432-39-9 | |

| Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401137814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other reactions such as oxidation, reduction, and substitution under appropriate conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Halogenated Analogs :

- 2-Chloro-6-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1451391-09-5): Replacing fluorine with chlorine introduces a less electronegative but bulkier substituent. However, chlorine’s larger size may increase steric hindrance, affecting coupling efficiency in sterically demanding reactions .

- 5-Bromo-2-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 2096337-75-4): Bromine’s polarizability and larger atomic radius further increase steric bulk, which may reduce reactivity in certain catalytic systems. Brominated analogs are often intermediates for further functionalization via halogen exchange .

Electron-Withdrawing vs. Electron-Donating Groups :

- 2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester (CAS: 1534369-41-9): The hydroxyl group (-OH) is electron-donating, increasing the boronic ester’s susceptibility to hydrolysis compared to the trifluoromethyl-substituted analog. Hydrolysis half-times for hydroxyl-substituted phenylboronic esters in water are ~10 minutes, whereas trifluoromethyl groups likely stabilize the ester against hydrolysis due to strong electron-withdrawing effects .

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: 603122-52-7): The methoxycarbonyl group (-COOMe) is moderately electron-withdrawing, offering intermediate stability between hydroxyl and trifluoromethyl substituents. Such esters are useful in reactions requiring controlled reactivity .

Trifluoromethyl vs. Methyl/Methoxy Groups :

- 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS: 1321518-03-9): Pyridine rings with methyl groups reduce electron deficiency compared to trifluoromethyl-substituted phenyl rings. This difference impacts coordination with transition-metal catalysts, altering reaction rates and selectivities in cross-coupling applications .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. Key trends include:

- Chloroform : Both trifluoromethyl- and hydroxyl-substituted pinacol esters show high solubility (>200 mg/mL at 25°C), making chloroform a preferred solvent for reactions .

- Polar vs. Nonpolar Solvents: Trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) due to dipole interactions. In contrast, methylcyclohexane and dipropyl ether exhibit lower solubility for all pinacol esters (<50 mg/mL) .

Table 1: Solubility Comparison in Select Solvents

| Compound | Chloroform (mg/mL) | Acetone (mg/mL) | Methylcyclohexane (mg/mL) |

|---|---|---|---|

| Phenylboronic acid pinacol ester | >200 | 150 | <10 |

| 2-Fluoro-6-(trifluoromethyl)phenyl* | >200 | 180 | <20 |

| Azaester analog | 220 | 90 | <5 |

Hydrolysis Kinetics

Hydrolysis rates of pinacol esters depend on substituent electronic effects:

- Electron-Withdrawing Groups (e.g., -CF₃) : Stabilize the ester against hydrolysis by reducing electron density at the boron center. For comparison, para-acetamido-phenylboronic pinacol ester hydrolyzes completely in 1 hour (t₁/₂ = 10 minutes in water), while trifluoromethyl-substituted analogs likely exhibit slower kinetics .

- Electron-Donating Groups (e.g., -OH, -OMe): Accelerate hydrolysis. Para-hydroxy-phenylboronic ester hydrolyzes with t₁/₂ = 10 minutes in water, whereas para-amino derivatives (t₁/₂ = 3 hours) demonstrate slower rates due to reduced electrophilicity at boron .

Biological Activity

2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1599432-39-9) is an organoboron compound that has garnered attention for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, focusing on its mechanisms, interactions with biomolecules, and relevant case studies.

- Molecular Formula : C13H15BF4O2

- Molar Mass : 290.06 g/mol

- Structure : The compound features a phenyl ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 6-position, enhancing its reactivity and stability in various biochemical contexts.

The primary biological activity of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester is linked to its role in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent. The compound's boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various enzymes and proteins.

Key Mechanisms:

- Transmetalation : The compound facilitates the transfer of an aryl group from a palladium catalyst to the substrate, forming new carbon-carbon bonds.

- Enzyme Interaction : It can inhibit serine hydrolases and proteases by forming transient covalent complexes, thereby affecting enzyme activity.

Biochemical Pathways

The compound is primarily involved in the following biochemical pathways:

- Suzuki-Miyaura Cross-Coupling Reaction : This pathway is significant in organic synthesis for forming biaryl compounds.

- Inhibition of Enzymatic Activity : Its interactions with enzymes can lead to inhibition of specific biochemical processes, particularly those involving serine residues.

Case Study 1: Antibacterial Activity

Research has demonstrated that compounds derived from boronic acids exhibit notable antibacterial activity. In one study, derivatives including 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester were tested against various bacterial strains. The results indicated:

- Inhibition Zones : Compounds showed varying zones of inhibition against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity was attributed to the ability of these compounds to interfere with bacterial enzyme functions through covalent bonding.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

| 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester | P. aeruginosa | 18 |

Case Study 2: Application in Drug Development

In drug discovery, boronic acids have been explored as potential inhibitors for various therapeutic targets. A study highlighted the use of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester as a scaffold for developing inhibitors against specific enzymes involved in cancer progression. The findings suggested:

- Efficacy : The compound exhibited significant inhibitory effects on target enzymes at micromolar concentrations.

- Selectivity : It demonstrated selectivity towards certain cancer-related pathways, making it a candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester indicates favorable properties for biological applications:

- Stability : Enhanced stability due to the presence of fluorine atoms.

- Bioavailability : Potentially high bioavailability due to its ability to form stable complexes with biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-fluoro-6-(trifluoromethyl)phenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves reacting the corresponding arylboronic acid with pinacol (1,2-diol) in anhydrous diethyl ether or THF under inert atmosphere. The reaction is driven by removing water via azeotropic distillation or molecular sieves. Purification is achieved using flash column chromatography with hexane/ethyl acetate gradients to isolate the ester .

Q. Which solvents are most suitable for handling this boronic ester in cross-coupling reactions?

- Methodological Answer : Chloroform and polar aprotic solvents (e.g., acetone, 3-pentanone) are optimal due to the high solubility of pinacol esters in these media. Hydrocarbons like methylcyclohexane should be avoided due to poor solubility. Solvent polarity should align with reaction requirements; for example, chloroform is preferred for Suzuki-Miyaura couplings to ensure reagent dissolution and reaction homogeneity .

Q. How does the pinacol ester group influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : The pinacol ester acts as a protecting group, stabilizing the boronic acid moiety against protodeboronation. It also enhances solubility in organic solvents, facilitating transmetallation with palladium catalysts. For successful coupling, use Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base (e.g., K₂CO₃) in THF/water mixtures at 60–80°C .

Q. What purification techniques are recommended for isolating this compound post-synthesis?

- Methodological Answer : Flash chromatography using silica gel and a hexane/ethyl acetate gradient (10–30% ethyl acetate) is standard. For high-purity requirements, recrystallization from chloroform/hexane mixtures can further remove impurities .

Advanced Research Questions

Q. How can protodeboronation of this ester be minimized during reactions under basic conditions?

- Methodological Answer : Protodeboronation is pH-dependent and accelerates above pH 10. To mitigate this:

- Use weakly basic conditions (e.g., K₃PO₄ instead of NaOH).

- Maintain reaction temperatures below 70°C.

- Employ anhydrous solvents to avoid hydrolysis.

Stability data indicate a half-life of 19 hours at pH 13.5 and 70°C, suggesting stringent control of these parameters is critical .

Q. What mechanistic insights explain the stereospecificity observed in radical-mediated couplings involving this compound?

- Methodological Answer : In hydrogen atom transfer (HAT) reactions with alkyl lithium reagents, the trifluoromethyl radical abstracts a hydrogen α to boron, forming a radical anion. Subsequent 1,2-aryl migration from boron to carbon proceeds with retention of configuration, preserving stereochemical integrity. This pathway is confirmed by DFT studies and experimental yields >90% enantiomeric excess .

Q. How does this ester perform in ROS-responsive drug delivery systems?

- Methodological Answer : The boronic ester undergoes oxidative cleavage in the presence of H₂O₂ or other ROS, releasing payloads (e.g., antibiotics). For example, in micelle-based systems, ROS degrade the ester, triggering drug release. Optimize ROS sensitivity by adjusting the ester’s electronic environment (e.g., electron-withdrawing substituents enhance reactivity) .

Q. Can computational models predict the solubility of this compound in mixed solvent systems?

- Methodological Answer : Yes. The Redlich–Kister equation effectively correlates solubility data for pinacol esters in solvent blends. For example, in chloroform/acetone mixtures, deviations from ideal solubility are <5%. Use Hansen solubility parameters (δD, δP, δH) to model interactions, prioritizing solvents with δ values close to the ester’s (e.g., δD = 17.5 MPa¹/², δP = 5.2 MPa¹/²) .

Q. What strategies enhance the stability of this ester during long-term storage?

- Methodological Answer : Store under argon at −20°C in amber vials to prevent moisture absorption and photodegradation. For solutions, use anhydrous chloroform with 3Å molecular sieves. Periodic NMR monitoring (¹¹B and ¹⁹F) can detect decomposition, indicated by boroxine formation or fluorine signal shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.